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Compound of Interest

Compound Name: (R)-SLV 319

Cat. No.: B1663018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of (R)-SLV
319 (ibipinabant) with other first-generation cannabinoid-1 (CB1) receptor antagonists. The

data presented is compiled from various preclinical studies to assess the translational

relevance of (R)-SLV 319 for potential therapeutic applications, primarily in the context of

metabolic disorders.

Data Presentation: Comparative Efficacy of CB1
Receptor Antagonists
The following tables summarize the in vitro binding affinities and in vivo efficacy of (R)-SLV 319
and its key comparators, rimonabant and taranabant, in preclinical models of obesity.

Table 1: In Vitro Receptor Binding Affinities
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Compound
CB1 Receptor Kᵢ
(nM)

CB2 Receptor Kᵢ
(nM)

Selectivity
(CB2/CB1)

(R)-SLV 319

(Ibipinabant)
7.8[1] 7943[1] >1000[1]

Rimonabant 1.8 1400 ~778

Taranabant 0.13 >10000 >76923

Table 2: In Vivo Efficacy in Preclinical Obesity Models
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Compound Animal Model Dose
Treatment
Duration

Key Findings

(R)-SLV 319

(Ibipinabant)

Diet-Induced

Obese (DIO)

Mice

Not specified Not specified

Substantial

reduction in

palatable food

intake at 11%

brain CB1R

occupancy.[2]

Zucker Diabetic

Fatty (ZDF) Rats
10 mg/kg 9 weeks

Reduced fasting

glucose (-61%),

glucose

excursion AUC

(-44%), and

HbA1c (-50%).

Effects were

independent of

weight loss.[1]

Rimonabant

Diet-Induced

Obese (DIO)

Mice

10 mg/kg/day 5 weeks

Transient

reduction in food

intake (-48% in

week 1),

sustained body

weight reduction

(-20%), and

reduced

adiposity (-50%).

[3]

Diet-Induced

Obese (DIO)

Mice

Not specified Not specified

Required >65%

brain CB1R

occupancy for an

equivalent

reduction in

palatable food

intake as

Ibipinabant.[2]
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Taranabant

Diet-Induced

Obese (DIO)

Mice

0.3, 1, 3

mg/kg/day
2 weeks

Dose-dependent

weight loss; 3

mg/kg dose led

to a 19 ± 6 g

greater weight

loss compared to

vehicle.[4]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical

evaluation and replication of the findings.

Radioligand Binding Assays
Objective: To determine the binding affinity of the test compounds to human CB1 and CB2

receptors.

Protocol:

Membrane Preparation: Membranes are prepared from cells stably expressing human CB1

or CB2 receptors (e.g., CHO or HEK293 cells).

Radioligand: A radiolabeled cannabinoid agonist, such as [³H]CP-55,940, is used.

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of

the test compound.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the

concentration of the compound that inhibits 50% of the specific binding of the radioligand)

using the Cheng-Prusoff equation.
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In Vivo Diet-Induced Obesity (DIO) Model
Objective: To evaluate the effect of the test compounds on body weight, food intake, and

metabolic parameters in an animal model of obesity.

Protocol:

Animal Model: Male C57BL/6 mice are typically used.

Diet: Obesity is induced by feeding a high-fat diet (HFD), often with 45% or 60% of calories

from fat, for a period of 8-12 weeks. A control group is maintained on a standard chow diet.

Compound Administration: The test compounds are administered orally (gavage) or via

intraperitoneal injection daily for the specified treatment duration. A vehicle control group

receives the same volume of the vehicle used to dissolve the compounds.

Measurements:

Body Weight: Measured daily or several times per week.

Food Intake: Measured daily by weighing the remaining food. Pair-fed groups may be

included to control for the effects of reduced food intake.

Body Composition: Fat and lean mass are determined at the beginning and end of the

study using techniques like DEXA or MRI.

Metabolic Parameters: At the end of the study, blood samples are collected to measure

glucose, insulin, lipids, and other relevant biomarkers. Glucose and insulin tolerance tests

may also be performed.

Brain Receptor Occupancy Studies
Objective: To determine the percentage of CB1 receptors in the brain that are bound by the test

compound at a given dose.

Protocol:

Compound Administration: Animals are administered the test compound at various doses.
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Radiotracer Injection: At a specific time point after compound administration, a radiolabeled

CB1 receptor ligand (e.g., [¹¹C]OMAR) is injected intravenously.[5]

Imaging: The brain is imaged using positron emission tomography (PET) to measure the

binding of the radiotracer.

Data Analysis: The receptor occupancy is calculated by comparing the binding of the

radiotracer in the drug-treated animals to that in vehicle-treated control animals.

Mandatory Visualization
Signaling Pathways
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Cell Membrane Cytoplasm

Nucleus
CB1 Receptor Gαi/o

Activates
Adenylyl Cyclase

Inhibits

MAPK Pathway

Activates

cAMP
Converts ATP to

PKA
Activates

Gene Expression
(e.g., related to appetite, metabolism)

Endocannabinoids
(e.g., Anandamide, 2-AG) Activates

(R)-SLV 319
(Ibipinabant)

Blocks (Inverse Agonist)
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Start: C57BL/6 Mice

High-Fat Diet (8-12 weeks)

Randomization into Treatment Groups

Daily Administration:
- (R)-SLV 319
- Rimonabant
- Taranabant

- Vehicle

Daily Monitoring:
- Body Weight
- Food Intake

During Treatment

End of Study (e.g., 4-9 weeks)

Analysis:
- Body Composition (DEXA)

- Metabolic Parameters (Blood)
- Gene Expression
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Preclinical Findings

Translational Relevance

(R)-SLV 319:
Low Brain CB1R Occupancy (11%)
for Palatable Food Intake Reduction

Suggests a more peripherally-mediated
mechanism of action for (R)-SLV 319

Rimonabant:
High Brain CB1R Occupancy (>65%)

for Similar Effect
Potential for reduced CNS-mediated

side effects (e.g., anxiety, depression)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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